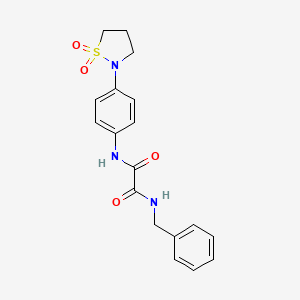
N-(2-(2-((cyanomethyl)thio)-4-oxoquinazolin-3(4H)-yl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(2-(2-((cyanomethyl)thio)-4-oxoquinazolin-3(4H)-yl)ethyl)acetamide” is a complex organic molecule. It likely contains a quinazolinone ring (a type of heterocyclic compound), a thioether group (R-S-R’), a cyanomethyl group (-CH2-CN), and an acetamide group (CH3-C(=O)-NH2) .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting from simpler building blocks. The exact synthesis pathway would depend on the available starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The quinazolinone ring, for example, would contribute to the rigidity of the molecule, while the thioether and cyanomethyl groups could potentially add flexibility .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For instance, the acetamide group might be susceptible to hydrolysis under acidic or basic conditions, while the cyanomethyl group could potentially undergo reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. For example, the presence of polar functional groups like acetamide could enhance its solubility in polar solvents .Scientific Research Applications
Analgesic and Anti-inflammatory Applications
Quinazolinone derivatives have been synthesized and investigated for their analgesic and anti-inflammatory activities. In one study, a variety of novel 2-(substituted)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamides were synthesized and evaluated for their analgesic, anti-inflammatory, and ulcerogenic index activities. Among these, certain compounds showed potent analgesic and anti-inflammatory activities, comparable to or moderately more potent than the reference standard diclofenac sodium, while demonstrating only mild ulcerogenic potential compared to aspirin (Alagarsamy, Solomon, Sulthana, Vijay, & Narendhar, 2015).
Antitumor and Anticancer Applications
Quinazolinone derivatives have also been synthesized for their potential antitumor and anticancer activities. A study focusing on the synthesis and cytotoxic activity against K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) cell lines of certain N-(5-arylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide compounds found that these compounds exhibited mild-to-moderate cytotoxic activity against both cell lines (Nguyen, Nguyen, Dao, Nguyen, Nguyen, & Nguyen, 2019).
Antimicrobial Applications
Some quinazolinone derivatives have been synthesized with potential antimicrobial activities. In particular, compounds have been developed and screened for their antibacterial activity against common pathogens such as S. aureus, E. coli, P. vulgaris, and K. pneumoniae. These studies suggest that quinazolinone derivatives can serve as promising candidates for the development of new antimicrobial agents (Singh, Kaur, Kumar, Kumar, & Kumar, 2010).
Molecular Docking Studies
Quinazolinone derivatives have also been the subject of molecular docking studies to understand their potential interactions with biological targets. For instance, ethyl 2-((3-(4-fluorophenyl)-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio) acetate was prepared and characterized for its cytotoxic activity against various cancer cell lines. Molecular docking studies indicated potent inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, highlighting the compound's potential as an effective anti-cancer agent (Riadi, Alamri, Geesi, Anouar, Ouerghi, Alabbas, Alossaimi, Altharawi, Dehbi, & Alqahtani, 2021).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-[2-(cyanomethylsulfanyl)-4-oxoquinazolin-3-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S/c1-10(19)16-7-8-18-13(20)11-4-2-3-5-12(11)17-14(18)21-9-6-15/h2-5H,7-9H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMZBMRZIDUSPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCN1C(=O)C2=CC=CC=C2N=C1SCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(5-Methylpyrazolo[1,5-a]pyrimidin-7-yl)-1,4-oxazepane](/img/structure/B2722849.png)
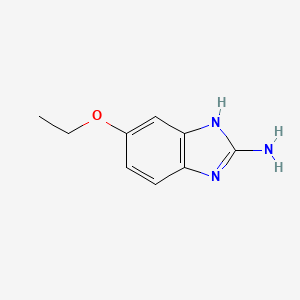
![5-bromo-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2722852.png)
![ethyl 3-(8-(5-chloro-2-methylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2722853.png)
![3-Cyclopropyl-1-[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2722855.png)
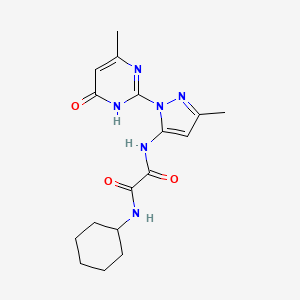
![N-(3-methoxyphenyl)-2-[7-(4-methylbenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2722860.png)
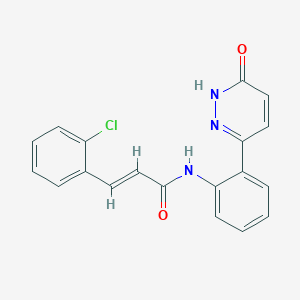
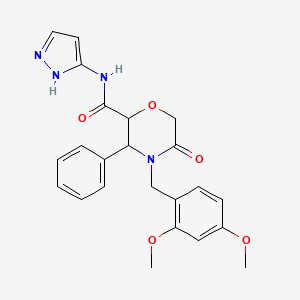
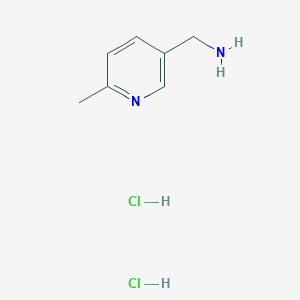
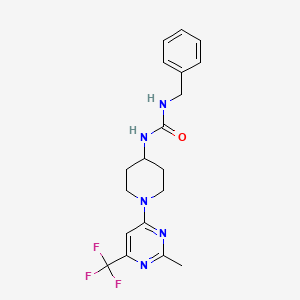
![N-(3-fluorophenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2722865.png)
![2-Methoxy-2-[4-(trifluoromethyl)cyclohexyl]ethanamine;hydrochloride](/img/structure/B2722868.png)
